![molecular formula C17H11BrN2O3S B13379451 4-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B13379451.png)
4-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a bromophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-({2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-({2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways in diseases.
Mechanism of Action
The mechanism by which 4-({2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidine ring and bromophenyl group are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, including inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and bromophenyl-containing molecules. Examples are:
- 4,4’-((4-bromophenyl)imino)bis(benzoic acid)
- 4-(4-bromophenyl)-thiazol-2-amine derivatives
Uniqueness
What sets 4-({2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Biological Activity
4-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, which is often associated with various pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities. This article aims to synthesize existing research findings on the biological activity of this compound, providing insights into its mechanisms and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole ring : Known for its biological activity.
- Bromoaniline substituent : Imparts unique chemical properties.
- Benzoic acid moiety : Contributes to its acidity and potential interactions with biological targets.
Feature | Description |
---|---|
Molecular Formula | C16H14BrN3O2S |
Molecular Weight | 396.26 g/mol |
Functional Groups | Thiazole, amine, carboxylic acid |
Antibacterial Activity
Research indicates that derivatives of thiazole compounds often exhibit significant antibacterial properties. The presence of the bromoaniline group in this compound may enhance its interaction with bacterial cell membranes or specific enzymes involved in bacterial metabolism.
- Mechanism of Action : The thiazole ring can interact with bacterial enzymes or disrupt membrane integrity.
- Activity Spectrum : Preliminary studies suggest moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase, suggesting this compound may also share this property.
- Urease Inhibition : Urease inhibitors are crucial for treating infections caused by urease-producing bacteria, highlighting a potential therapeutic application for this compound.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the expected behavior of this compound.
- Study on Thiazole Derivatives : A study showed that thiazole derivatives exhibited varying degrees of antibacterial activity against Salmonella typhi and other strains, with some compounds achieving IC50 values as low as 2 µM .
- Enzyme Inhibition Studies : Research highlighted that certain thiazole-based compounds were effective urease inhibitors, which could pave the way for further investigations into the urease inhibition potential of the target compound .
Research Findings
The following table summarizes key findings from relevant studies regarding similar compounds:
Compound Type | Biological Activity | IC50/Activity Level |
---|---|---|
Thiazole Derivatives | Antibacterial | IC50 = 2 µM against S. aureus |
Urease Inhibitors | Enzyme inhibition | IC50 = 1.21 µM |
Acetylcholinesterase Inhibitors | Neuroprotective effects | Varies by structure |
Properties
Molecular Formula |
C17H11BrN2O3S |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-[(Z)-[2-(4-bromophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H11BrN2O3S/c18-12-5-7-13(8-6-12)19-17-20-15(21)14(24-17)9-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9- |
InChI Key |
AIHWLYQVMPLATD-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.